![molecular formula C15H19N3O4 B2992263 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate CAS No. 931064-34-5](/img/structure/B2992263.png)
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as this compound, involves several methods . One of the common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Another method involves the use of palladium-catalyzed C-5 arylation of oxazoles .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-oxazole ring, which is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen . The compound also contains a cyanocyclohexyl group and a carboxylate group.Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse, depending on the conditions and the reagents used . For instance, it can undergo direct arylation with high regioselectivity at both C-5 and C-2 . It can also participate in a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Scientific Research Applications
Synthesis and Applications in Biological Environments
- Design and Synthesis of Dansyl-Containing Cyclic Pseudopeptides : Compounds with structures incorporating cyclohexyl and oxazole groups have been designed and synthesized for applications in biological environments. For example, dansyl-containing cyclic pseudopeptides, designed for easy location in biological settings, demonstrate the potential for these types of compounds in bioimaging or as molecular probes (Angelici et al., 2008).
Synthetic Methodologies
- Novel Synthetic Approaches : Research into synthetic methodologies involving azoles and cyclohexane derivatives provides a foundation for generating complex molecules. For instance, the synthesis of azolo[a]pyrimidines and related compounds showcases the versatility of reactions involving components similar to the query compound, highlighting their utility in constructing heterocyclic structures with potential pharmacological activities (Bajwa & Sykes, 1979).
N-Heterocyclic Carbene Chemistry
- Pseudo-Cross-Conjugated Mesomeric Betaines and N-Heterocyclic Carbenes : The study of indazole derivatives, including dimethylindazolium-3-carboxylates, illustrates the application of N-heterocyclic carbene chemistry. These compounds serve as intermediates for further chemical transformations, underscoring the role of such molecules in synthetic organic chemistry (Schmidt et al., 2006).
properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10-13(11(2)22-18-10)14(20)21-8-12(19)17-15(9-16)6-4-3-5-7-15/h3-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVDLJALMJRLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)OCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

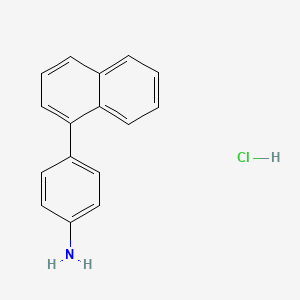
![N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2992182.png)
![ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2992184.png)
![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2992189.png)
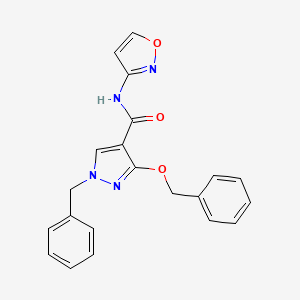


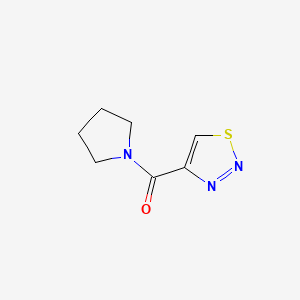
![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2992197.png)
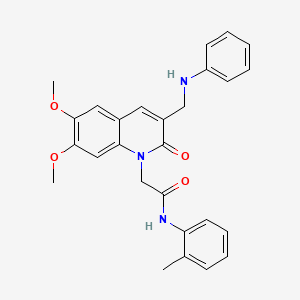
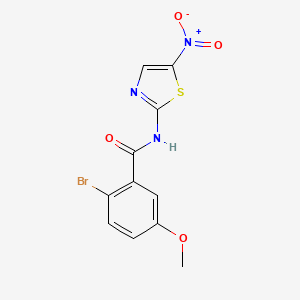
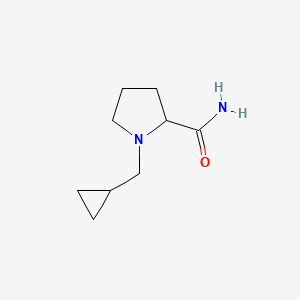
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992203.png)